molecular formula C21H30N2O8 B12425370 Cyclooctyne-O-amido-PEG2-NHS ester

Cyclooctyne-O-amido-PEG2-NHS ester

Cat. No.: B12425370
M. Wt: 438.5 g/mol
InChI Key: PLHRQGJSIULEHT-UHFFFAOYSA-N
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Description

Cyclooctyne-O-amido-PEG2-NHS ester is a highly versatile biomedical product extensively employed in the domains of bioconjugation and pharmaceutical transport. It acts as a reactive connector, facilitating the conjugation of amine-containing entities with biomolecular components. This compound is particularly valuable in targeted pharmaceutical transport frameworks, antibody-drug conjugates, and bioimaging technologies.

Properties

Molecular Formula

C21H30N2O8

Molecular Weight

438.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H30N2O8/c24-18(16-30-17-6-4-2-1-3-5-7-17)22-11-13-29-15-14-28-12-10-21(27)31-23-19(25)8-9-20(23)26/h17H,1-4,6,8-16H2,(H,22,24)

InChI Key

PLHRQGJSIULEHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OCC(=O)NCCOCCOCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctyne-O-amido-PEG2-NHS ester involves multiple steps. Initially, cyclooctyne is reacted with a polyethylene glycol (PEG) derivative to form Cyclooctyne-O-amido-PEG2. This intermediate is then reacted with N-hydroxysuccinimide (NHS) ester to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product . The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclooctyne-O-amido-PEG2-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group . It can also participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Common Reagents and Conditions

    Substitution Reactions: Typically involve amine-containing compounds under mild conditions.

    Click Chemistry Reactions: Utilize azide-containing molecules and copper catalysts.

Major Products Formed

The major products formed from these reactions include various bioconjugates and drug conjugates, which are used in targeted drug delivery and diagnostic applications .

Scientific Research Applications

Cyclooctyne-O-amido-PEG2-NHS ester is widely used in scientific research due to its versatility and reactivity. Some of its key applications include:

    Chemistry: Used in the synthesis of complex bioconjugates and polymers.

    Biology: Facilitates the labeling and tracking of biomolecules in cellular studies.

    Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Employed in the production of diagnostic tools and bioimaging agents.

Mechanism of Action

Cyclooctyne-O-amido-PEG2-NHS ester exerts its effects through its reactive NHS ester group, which readily forms covalent bonds with amine groups on biomolecules. This reactivity enables the efficient conjugation of therapeutic agents to antibodies or other targeting molecules. The molecular targets and pathways involved include the formation of stable amide bonds, which are crucial for the stability and efficacy of the resulting conjugates.

Comparison with Similar Compounds

Cyclooctyne-O-amido-PEG2-NHS ester is unique due to its combination of cyclooctyne and NHS ester functionalities, which provide both reactivity and stability. Similar compounds include:

    Cyclooctyne-O-NHS ester: Lacks the polyethylene glycol spacer, making it less versatile.

    Cyclooctyne-O-amido-PEG4-NHS ester: Contains a longer polyethylene glycol spacer, which can affect its reactivity and solubility.

This compound stands out due to its optimal balance of reactivity, stability, and solubility, making it highly suitable for a wide range of applications.

Biological Activity

Cyclooctyne-O-amido-PEG2-NHS ester is a bioorthogonal reagent widely used in the field of chemical biology, particularly in the development of antibody-drug conjugates (ADCs) and other bioconjugates. Its unique structure allows for selective reactions with azides through strain-promoted alkyne-azide cycloaddition (SPAAC), making it a valuable tool for labeling biomolecules in living systems without the need for metal catalysts.

Chemical Structure:

  • Molecular Formula: C25_{25}H38_{38}N2_2O10_{10}
  • Molecular Weight: 526.58 g/mol
  • CAS Number: 2101206-50-0

Physical Properties:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under physiological conditions, which is crucial for its application in biological systems.

This compound functions through a unique mechanism that capitalizes on the inherent strain within the cyclooctyne structure. This strain enhances the reactivity of the alkyne, allowing it to undergo rapid cycloaddition with azides, forming stable triazole linkages. This reaction can occur under mild conditions, making it suitable for use in live cells and organisms.

Biological Applications

  • Antibody-Drug Conjugates (ADCs):
    • This compound is employed as a linker in ADCs, connecting therapeutic agents to antibodies. This conjugation allows targeted delivery of cytotoxic drugs to cancer cells, minimizing systemic toxicity.
    • Case Study: Research by Beck et al. highlights the potential of ADCs using non-cleavable linkers like cyclooctyne derivatives to enhance therapeutic efficacy while maintaining safety profiles .
  • Bioorthogonal Labeling:
    • The compound is utilized for labeling biomolecules in live cells, enabling visualization and tracking of proteins and other cellular components.
    • Studies have demonstrated successful applications in model organisms such as zebrafish and C. elegans, showcasing its utility in developmental biology and drug discovery .
  • Fluorescent Imaging:
    • By conjugating fluorescent dyes to this compound, researchers can visualize specific proteins within complex biological systems, providing insights into cellular dynamics and interactions.

Table 1: Comparison of Cyclooctyne Derivatives

CompoundReactivity (kcal/mol)StabilityApplication
Cyclooctyne-O-amido-PEG2-NHSHighPhysiologically stableADCs, Bioorthogonal labeling
DBCOModerateStableBioorthogonal reactions
BCNHighModerateGeneral bioorthogonal applications

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